1,1,1-Trifluoro-2-methylpentan-3-one 1,1,1-Trifluoro-2-methylpentan-3-one
Brand Name: Vulcanchem
CAS No.: 56734-78-2
VCID: VC19607839
InChI: InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C6H9F3O
Molecular Weight: 154.13 g/mol

1,1,1-Trifluoro-2-methylpentan-3-one

CAS No.: 56734-78-2

Cat. No.: VC19607839

Molecular Formula: C6H9F3O

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-2-methylpentan-3-one - 56734-78-2

Specification

CAS No. 56734-78-2
Molecular Formula C6H9F3O
Molecular Weight 154.13 g/mol
IUPAC Name 1,1,1-trifluoro-2-methylpentan-3-one
Standard InChI InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3
Standard InChI Key JPMBOWWQNJWILZ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C(C)C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

PropertyValue
Molecular formulaC6H9F3O\text{C}_6\text{H}_9\text{F}_3\text{O}
Molecular weight154.13 g/mol
Boiling point80–90°C (estimated)
Density~1.25 g/cm³
Refractive index (nD20n_D^{20})~1.35
Water solubility<0.1 g/100 mL

Synthesis Methods

Patent-Based Approaches

A patented method for synthesizing 1,1,1-trifluoroacetone involves reacting 4,4,4-trifluoroacetylacetic acid ethyl ester with organic acids (e.g., methylsulfonic acid) under anhydrous conditions . Although this protocol targets a simpler analog, it provides insights into scalable routes for fluorinated ketones. Key steps include:

  • Ester Activation: The ethyl ester undergoes acid-catalyzed cleavage, releasing ethanol and generating a reactive acyl intermediate.

  • Decarboxylation: The intermediate loses carbon dioxide, forming the trifluoromethyl ketone.

  • Distillation: The product is isolated via fractional distillation under reduced pressure to achieve >99% purity .

Adapting this method for 1,1,1-trifluoro-2-methylpentan-3-one would require modifying the starting material to incorporate the methyl group at the second carbon. For example, using 4,4,4-trifluoro-2-methylacetylacetic acid ethyl ester could yield the desired product after analogous acid treatment.

Mechanistic Considerations

Applications in Chemical and Pharmaceutical Research

Intermediate in Organic Synthesis

The compound’s ketone and trifluoromethyl groups make it a versatile building block. For example:

  • Nucleophilic Additions: The electron-deficient carbonyl reacts readily with Grignard reagents, enabling the synthesis of tertiary alcohols with fluorinated side chains.

  • Heterocycle Formation: Cyclocondensation with hydrazines or hydroxylamines produces fluorinated pyrazoles or isoxazoles, which are prevalent in agrochemicals.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

CompoundMolecular FormulaKey Features
1,1,1-Trifluoro-2-methylpentan-3-oneC6H9F3O\text{C}_6\text{H}_9\text{F}_3\text{O}Ketone with CF3\text{CF}_3, methyl groups
1,1,1-TrifluoroacetoneC3H3F3O\text{C}_3\text{H}_3\text{F}_3\text{O}Simpler analog, shorter chain
2-TrifluoromethylcyclohexanoneC7H9F3O\text{C}_7\text{H}_9\text{F}_3\text{O}Cyclic structure, enhanced rigidity

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